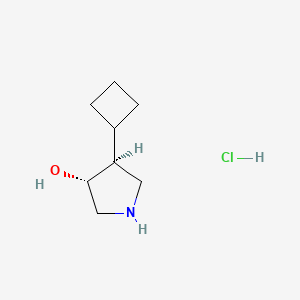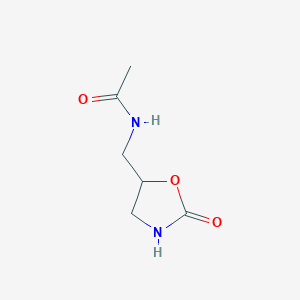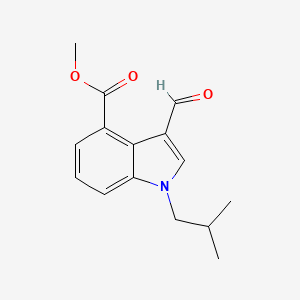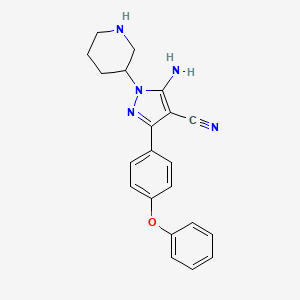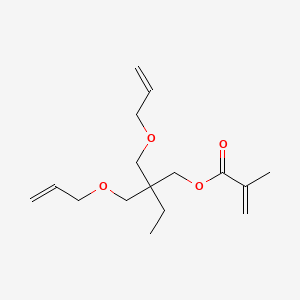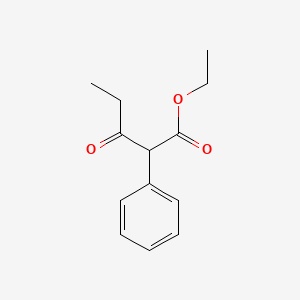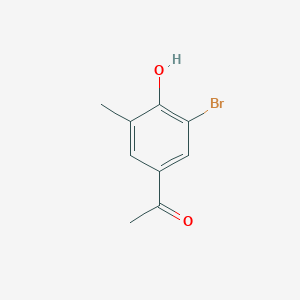
1-(3-Bromo-4-hydroxy-5-methylphenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromo-4-hydroxy-5-methylphenyl)ethanone is an organic compound with the molecular formula C9H9BrO2 It is a derivative of acetophenone, where the phenyl ring is substituted with a bromine atom, a hydroxyl group, and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(3-Bromo-4-hydroxy-5-methylphenyl)ethanone can be synthesized through the bromination of 4-hydroxy-3-methylacetophenone. The reaction typically involves the use of bromine in an aqueous acetic acid solution. The reaction is carried out initially at 5°C and then allowed to reach room temperature, yielding the desired product with a high yield of 89% .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the compound on a larger scale.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Bromo-4-hydroxy-5-methylphenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents can facilitate nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the hydroxyl group.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed to reduce the carbonyl group.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as 1-(3-hydroxy-4-methylphenyl)ethanone when bromine is replaced by a hydroxyl group.
Oxidation: Products include 1-(3-bromo-4-oxo-5-methylphenyl)ethanone.
Reduction: Products include 1-(3-bromo-4-hydroxy-5-methylphenyl)ethanol.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromo-4-hydroxy-5-methylphenyl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(3-Bromo-4-hydroxy-5-methylphenyl)ethanone involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can inhibit enzyme activity or alter protein function, making it useful in biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Bromo-2-hydroxy-5-methylphenyl)ethanone: Similar structure but different substitution pattern on the phenyl ring.
1-(3-Hydroxy-5-methylphenyl)ethanone: Lacks the bromine atom, affecting its reactivity and applications.
1-(3-Bromo-5-hydroxy-4-methylphenyl)ethanone: Similar structure with different positions of substituents.
Uniqueness
1-(3-Bromo-4-hydroxy-5-methylphenyl)ethanone is unique due to the specific arrangement of its substituents, which influences its chemical reactivity and potential applications. The presence of both bromine and hydroxyl groups on the phenyl ring provides a versatile platform for various chemical transformations and interactions.
Eigenschaften
Molekularformel |
C9H9BrO2 |
|---|---|
Molekulargewicht |
229.07 g/mol |
IUPAC-Name |
1-(3-bromo-4-hydroxy-5-methylphenyl)ethanone |
InChI |
InChI=1S/C9H9BrO2/c1-5-3-7(6(2)11)4-8(10)9(5)12/h3-4,12H,1-2H3 |
InChI-Schlüssel |
SKPDOYVNVPSVSC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1O)Br)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-Chloro-4-(3-fluoro-benzyloxy)-phenylamino]-6-nitro-quinazoline](/img/structure/B13890170.png)
![tert-Butyl (7-fluoro-4-hydroxybenzo[d]thiazol-2-yl)carbamate](/img/structure/B13890171.png)

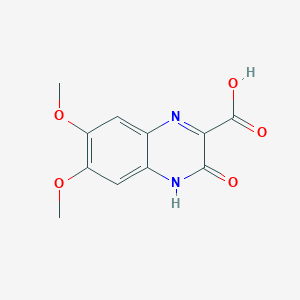
![3-[1-(1,4-dioxaspiro[4.5]decan-8-yl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B13890184.png)
